molecular formula C12H28O12 B12344908 (2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol;(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol

(2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol;(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol

Cat. No.: B12344908
M. Wt: 364.34 g/mol
InChI Key: SWMBOMMGMHMOHE-ULDVYXPFSA-N
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Description

Inositols are a group of naturally occurring polyols with nine possible stereoisomers, including myo-inositol, which is the most abundant form in nature . These compounds play crucial roles in various biological processes and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexane-1,2,3,4,5,6-hexol can be achieved through several methods, including the reduction of glucose or other hexoses. One common synthetic route involves the catalytic hydrogenation of glucose using a metal catalyst such as nickel or platinum under high pressure and temperature conditions . Another method involves the reduction of glucose using sodium borohydride (NaBH4) in an aqueous solution .

Industrial Production Methods

Industrial production of hexane-1,2,3,4,5,6-hexol typically involves the extraction and purification of myo-inositol from natural sources such as corn steep liquor or rice bran. The extracted inositol is then subjected to crystallization and purification processes to obtain the desired stereoisomer .

Properties

Molecular Formula

C12H28O12

Molecular Weight

364.34 g/mol

IUPAC Name

(2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol;(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/2C6H14O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h2*3-12H,1-2H2/t2*3-,4-,5-,6-/m10/s1

InChI Key

SWMBOMMGMHMOHE-ULDVYXPFSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O.C([C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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